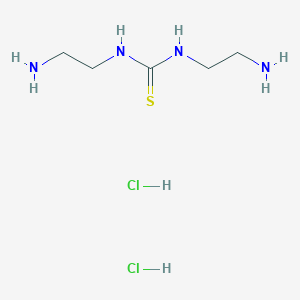
2-tert-Butylestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butylestrone is a synthetic estrogenic compound with the molecular formula C₂₂H₃₀O₂ and a molecular weight of 326.47.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylestrone typically involves the introduction of a tert-butyl group into the estrone molecule. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where estrone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactors has been developed to enhance the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butylestrone undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to its steric hindrance.
Reduction: The carbonyl group in the estrone moiety can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the tert-butyl group may lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-tert-Butylestrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Its estrogenic properties make it a valuable tool in studying hormone receptor interactions and endocrine system functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
2-tert-Butylestrone exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it activates a cascade of molecular events that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
Comparación Con Compuestos Similares
Estrone: A naturally occurring estrogen with a similar structure but lacking the tert-butyl group.
Estradiol: Another natural estrogen with higher potency compared to estrone.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 2-tert-Butylestrone: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to metabolic degradation and enhancing its stability. This structural modification also influences its binding affinity to estrogen receptors, potentially altering its biological activity compared to other estrogens .
Propiedades
Número CAS |
21003-02-1 |
|---|---|
Fórmula molecular |
C₂₂H₃₀O₂ |
Peso molecular |
326.47 |
Sinónimos |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)


![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
